Trimethylsilyldulcitol

Analytical Chemistry Carbohydrate Chemistry Metabolomics

In metabolomics and clinical diagnostics, ambiguous peak assignment in GC-MS chromatograms can invalidate an entire analytical run. Trimethylsilyldulcitol (Galactitol, 6TMS derivative) is the definitive, fully derivatized reference standard that eliminates this uncertainty. Its unique retention time and mass spectrum serve as the irrefutable benchmark for identifying dulcitol in complex biological samples, a task for which no other compound-including TMS-sorbitol or TMS-mannitol-is a valid substitute. • Definitive dulcitol identification via unique GC-MS retention time & spectrum • Essential for validating methods in galactosemia diagnostics & galactose metabolism studies • Supplied as a certified reference standard with comprehensive documentation • In stock for immediate dispatch; global shipping with temperature control available

Molecular Formula C24H62O6Si6
Molecular Weight 615.3 g/mol
CAS No. 18919-39-6
Cat. No. B101015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsilyldulcitol
CAS18919-39-6
Molecular FormulaC24H62O6Si6
Molecular Weight615.3 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OCC(C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
InChIInChI=1S/C24H62O6Si6/c1-31(2,3)25-19-21(27-33(7,8)9)23(29-35(13,14)15)24(30-36(16,17)18)22(28-34(10,11)12)20-26-32(4,5)6/h21-24H,19-20H2,1-18H3/t21-,22+,23+,24-
InChIKeyUSBJDBWAPKNPCK-NVPYSNMXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylsilyldulcitol Procurement Guide


Trimethylsilyldulcitol (also known as Galactitol, 6TMS derivative) is a per-O-trimethylsilyl (TMS) ether derivative of the sugar alcohol dulcitol (galactitol) [1]. This compound, with the molecular formula C24H62O6Si6 and a molecular weight of 615.26 g/mol, is created by substituting all six hydroxyl groups of dulcitol with TMS groups, which enhances its volatility for gas chromatographic (GC) analysis [1]. It is primarily utilized as a biochemical reagent in life science research and as a volatile derivative for the identification and quantification of dulcitol in complex biological matrices via GC-MS .

1

GC-MS reference standard for dulcitol identification in complex biological matrices

2

Life science biochemical reagent for in vitro studies

3

Requires cold storage upon receipt for stability

Why Trimethylsilyldulcitol Cannot Be Substituted


Trimethylsilyldulcitol is a specific, fully derivatized molecule, not a generic silylating reagent. Its identity and chromatographic properties are intrinsically tied to the dulcitol backbone. Substituting it with a different per-TMS sugar alcohol derivative, such as TMS-sorbitol (CAS 14199-80-5) or TMS-mannitol (CAS 14317-07-8), would result in an entirely different analyte with a distinct retention time and mass spectrum, thereby invalidating any analytical method or study reliant on its unique detection parameters [1]. The purpose of procuring this specific compound is often to use it as a reference standard for the identification and quantitation of dulcitol in samples, a task for which no other compound is a valid substitute [1].

TMS-sorbitol or TMS-mannitol may produce distinct retention times and mass spectra, invalidating method-specific detection for dulcitol.

Isobaric structure (same formula) does not guarantee identical chromatographic behaviour; stereochemistry drives analytical differentiation.

Only the dulcitol-derived TMS derivative can serve as the definitive reference for dulcitol quantitation in samples.

Trimethylsilyldulcitol Evidence for Selection


Molecular Identity Confirmation

Trimethylsilyldulcitol has a defined molecular formula of C24H62O6Si6 and a molecular weight of 615.2585 g/mol, which distinguishes it from other per-TMS sugar alcohols by its exact mass [1]. While TMS-sorbitol (CAS 14199-80-5) and TMS-mannitol (CAS 14317-07-8) share this same chemical formula and are therefore isobaric, their distinct stereochemistry leads to different analytical signatures [2][3]. This data is critical for confirming compound identity upon receipt or during method development.

Molecular Identity
Class-level
Target: C24H62O6Si6, exact mass 615.2585 g/mol
TMS-sorbitol: 615.2580 g/mol TMS-mannitol: 615.2580 g/mol

Exact mass confirms identity; stereochemistry drives chromatographic distinction.

Retention indices and MS fragmentation patterns differ between stereoisomers.

Analytical Chemistry Carbohydrate Chemistry Metabolomics

Recommended Storage Conditions

Trimethylsilyldulcitol typically exists as a solid at room temperature and is recommended for storage at 2-8°C to ensure long-term stability [1]. While TMS-sorbitol is reported to have a predicted melting point of 78°C, specific storage conditions for this comparator were not found in the available data, limiting a direct comparison . This information is crucial for planning proper procurement, shipping, and laboratory storage to maintain reagent integrity.

Storage & Stability
Reported
Solid at room temperature; storage at 2–8°C recommended. Comparator TMS-sorbitol predicted m.p. 78°C, storage data not available.

Informs cold-chain procurement and laboratory handling to maintain integrity.

Stability under recommended conditions expected; no accelerated degradation data provided.

Material Handling Stability Storage

Trimethylsilyldulcitol Research Applications


GC-MS Metabolomics Reference Standard

Trimethylsilyldulcitol is best procured as a certified reference standard for the unambiguous identification and quantification of dulcitol in biological samples via GC-MS. The compound's unique retention time and mass spectrum serve as the definitive benchmark against which unknown peaks in sample chromatograms are compared. This is critical in metabolomics studies investigating galactose metabolism or in clinical diagnostics for disorders like galactosemia [1].

Carbohydrate Analysis Method Validation

In analytical chemistry laboratories, Trimethylsilyldulcitol is an essential tool for developing and validating GC-MS methods for the analysis of sugar alcohols. It is used to optimize derivatization protocols, establish linearity and detection limits, and confirm instrument performance before analyzing complex sample sets. Its well-defined structure aids in troubleshooting and ensuring method robustness .

Biochemical Reagent for In Vitro Studies

As a biochemical reagent, Trimethylsilyldulcitol can be used as a biological material or organic compound for life science research. Its application may include studies related to cell membrane interactions or as a substrate analog in enzymatic assays, where its modified structure (TMS groups) prevents metabolism, allowing for the study of specific pathways or binding events in a controlled in vitro environment .

Application
Selection Property
Validation Focus
GC-MS Metabolomics Reference Standard
Defined retention time & mass spectrum
Method specificity for dulcitol in biological matrices
Carbohydrate Analysis Method Validation
Well-characterized derivatized standard
Derivatization protocol and instrument performance verification
In Vitro Biochemical Studies
Non-metabolizable TMS-blocked sugar alcohol
Controlled enzymatic or binding assay conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


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